molecular formula C20H13ClN4O3S B2393841 3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111290-59-5

3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

货号: B2393841
CAS 编号: 1111290-59-5
分子量: 424.86
InChI 键: BRSVHKGBDHQDQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a pyridazine derivative featuring a 1,3-benzodioxole moiety and a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group.

属性

IUPAC Name

5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3S/c21-14-4-1-12(2-5-14)20-22-18(28-25-20)10-29-19-8-6-15(23-24-19)13-3-7-16-17(9-13)27-11-26-16/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSVHKGBDHQDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a synthetic derivative that incorporates multiple bioactive moieties. This article explores its biological activities, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClN3O3SC_{17}H_{14}ClN_3O_3S, with a molecular weight of approximately 373.83 g/mol. The presence of benzodioxole and oxadiazole rings contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole and benzodioxole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
7lSalmonella typhiModerate
7mBacillus subtilisStrong

This suggests that the target compound may also possess similar antimicrobial properties due to its structural similarities.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's . The IC50 values for related compounds in this category were significantly lower than those of standard inhibitors.

CompoundIC50 (µM)Reference Standard IC50 (µM)
7l2.1421.25
7m0.6321.25

This indicates a strong potential for therapeutic applications in neuroprotection and cognitive enhancement.

Anticancer Potential

The structural components of the compound suggest potential anticancer activity. Compounds with similar functional groups have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The benzodioxole moiety is particularly associated with anticancer effects due to its interaction with cellular signaling pathways involved in proliferation and survival.

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized a series of related compounds, exploring their biological activities through docking studies and binding interactions with bovine serum albumin (BSA) . These studies highlighted the importance of structural modifications in enhancing bioactivity.
  • Pharmacological Evaluation : In vivo studies indicated that compounds with similar structures exhibited significant anti-inflammatory and analgesic properties . This opens avenues for further exploration into the therapeutic benefits of the target compound in pain management.

相似化合物的比较

Halogen-Substituted Analogues

  • Fluorophenyl Analog (F840-0167) : Replacing the 4-chlorophenyl group with 4-fluorophenyl (C₂₀H₁₃FN₄O₃S, MW 408.41 g/mol) reduces molecular weight by ~16.45 g/mol. This substitution may alter lipophilicity (Cl → F) and impact binding affinity in hydrophobic pockets .

Alkyl-Substituted Derivatives

  • Ethylphenyl Derivative () : 3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (C₂₃H₂₂N₄OS, MW 402.52 g/mol) demonstrates lower molecular weight and increased hydrophobicity due to ethyl groups, which may enhance membrane permeability but reduce solubility .

Heterocyclic Core Modifications

Benzoimidazolone Derivatives ()

Compounds such as 46 (4-(3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) share the 1,2,4-oxadiazole motif but replace pyridazine with a benzoimidazolone core. These derivatives exhibit moderate yields (55–72%) and high purity (>98%), suggesting robust synthetic routes. However, the rigid benzoimidazolone core may limit conformational flexibility compared to pyridazine-based structures .

Purine-Based Analogues ()

Navlimetostat (1-({3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-2,7-dimethyl-1,7-dihydro-6H-purin-6-one) incorporates a purine scaffold instead of pyridazine.

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Available Quantity Purity (%)
Target Compound C₂₀H₁₃ClN₄O₃S 424.86 4-Chlorophenyl 14 mg N/A
Fluorophenyl Analog C₂₀H₁₃FN₄O₃S 408.41 4-Fluorophenyl 11 mg N/A
Trifluoromethylphenyl Analog C₂₂H₁₆F₃N₅O₃S 511.46 3-Trifluoromethylphenyl N/A N/A
Ethylphenyl Derivative C₂₃H₂₂N₄OS 402.52 4-Ethylphenyl 74 mg N/A
Benzoimidazolone Derivative 46 C₁₇H₁₂ClN₅O₂ 361.76 4-Chlorophenethyl N/A 99.01

Key Observations :

  • Chlorophenyl vs. Fluorophenyl: The chloro group increases molecular weight and lipophilicity (Cl logP ~0.71 vs.
  • Trifluoromethyl Substitution : The CF₃ group () elevates molecular weight significantly, which may improve metabolic stability but reduce oral bioavailability due to increased size .
  • Alkyl Chains : Ethyl groups () lower molecular weight but introduce steric hindrance, possibly affecting binding kinetics .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。